(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

説明

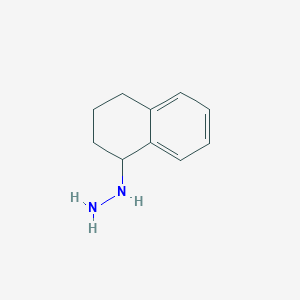

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C10H15N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,2,3,4-tetrahydronaphthalen-1-yl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydrazine. One common method is the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods:

化学反応の分析

Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding naphthalene derivatives.

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: Reacts with electrophiles to form substituted hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrazine hydrate and Pd/C are frequently used.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under mild conditions.

Major Products:

Oxidation: Produces naphthalene derivatives.

Reduction: Leads to more saturated hydrazine derivatives.

Substitution: Forms various substituted hydrazine compounds.

科学的研究の応用

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine. For instance, a series of tetralin derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Tetralin Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 10.0 | Cell cycle arrest |

| Compound C | A549 | 7.5 | Inhibition of DNA synthesis |

Neuroprotective Effects

Another area of research involves the neuroprotective effects of this compound derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

This compound has been investigated as a building block for polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Table 2: Properties of Polymers Incorporating Tetrahydronaphthalenyl Groups

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

| Polymer C | 275 | 65 |

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound derivatives to assess their biological activity. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing against cancer cell lines.

Case Study 2: Neuroprotective Screening

In another study, researchers evaluated the neuroprotective effects of several derivatives on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results demonstrated that specific derivatives significantly reduced cell death compared to controls.

作用機序

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

類似化合物との比較

Tetrahydrozoline: A related compound with a similar structure but different functional groups.

Nadolol: Contains a tetrahydronaphthalene moiety but with additional functional groups.

PB28: A piperazine derivative with a tetrahydronaphthalene group.

Uniqueness: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .

生物活性

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features enable it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene moiety linked to a hydrazine functional group. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, producing derivatives that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It acts as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In studies evaluating its efficacy against various cancer cell lines:

- The compound demonstrated significant cytotoxicity against HeLa (cervical carcinoma) and MCF7 (breast carcinoma) cell lines with IC50 values of 3.5 μg/mL and 4.5 μg/mL respectively .

- Structural modifications of the compound have been explored to enhance its potency and selectivity against tumor cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Synthesis and Evaluation

A recent study synthesized novel derivatives of this compound and evaluated their anticancer activities. The findings revealed that specific substitutions on the hydrazine moiety significantly improved anticancer efficacy compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An investigation into the SAR of related compounds indicated that modifications at the 6-position of the tetrahydronaphthalene ring could enhance receptor affinity for the 5-HT7 receptor. This work suggests potential avenues for developing new antidepressant therapies based on this scaffold .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Tetrahydronaphthalene + hydrazine | Anticancer and antimicrobial activity |

| Tetrahydrozoline | Similar structure but different functional groups | Primarily used as a decongestant |

| Nadolol | Contains tetrahydronaphthalene moiety | Beta-blocker with cardiovascular applications |

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSPYNDXHSFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578743 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98074-64-7 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。